molecular formula C5H4BrNO3S B14837784 3-Bromopyridine-2-sulfonic acid

3-Bromopyridine-2-sulfonic acid

Cat. No.: B14837784
M. Wt: 238.06 g/mol
InChI Key: SCBQTOCQKHSHHQ-UHFFFAOYSA-N
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Description

3-Bromopyridine-2-sulfonic acid is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromine atom at the third position and a sulfonic acid group at the second position of the pyridine ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromopyridine-2-sulfonic acid typically involves the bromination of pyridine-2-sulfonic acid. One common method includes the addition of bromine to pyridine-2-sulfonic acid in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective bromination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Bromopyridine-2-sulfonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The sulfonic acid group can participate in oxidation-reduction reactions under specific conditions.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromopyridine-2-sulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Bromopyridine-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonic acid group confer unique reactivity to the compound, allowing it to participate in various chemical transformations. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Chloropyridine-2-sulfonic acid
  • 2-Bromopyridine-3-sulfonic acid
  • 3-Iodopyridine-2-sulfonic acid

Comparison: 3-Bromopyridine-2-sulfonic acid is unique due to the specific positioning of the bromine atom and sulfonic acid group on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity compared to its analogs. For instance, the bromine atom at the third position allows for selective substitution reactions that may not be feasible with other halogenated pyridine derivatives.

Properties

Molecular Formula

C5H4BrNO3S

Molecular Weight

238.06 g/mol

IUPAC Name

3-bromopyridine-2-sulfonic acid

InChI

InChI=1S/C5H4BrNO3S/c6-4-2-1-3-7-5(4)11(8,9)10/h1-3H,(H,8,9,10)

InChI Key

SCBQTOCQKHSHHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)S(=O)(=O)O)Br

Origin of Product

United States

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